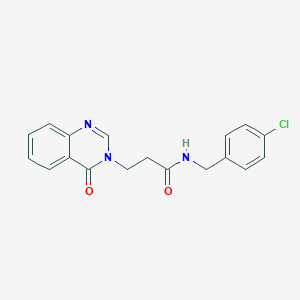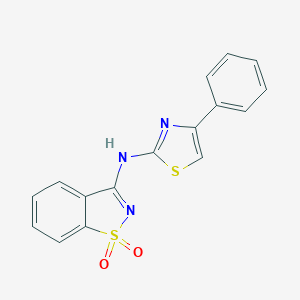
N-(2,5-dimethoxyphenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dimethoxyphenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide, commonly known as DOM, is a psychoactive drug that belongs to the class of hallucinogens. It was first synthesized in 1963 by Alexander Shulgin, an American pharmacologist and chemist. DOM is a potent drug that produces long-lasting psychedelic effects and has been used in scientific research to study the mechanism of action of hallucinogens.
作用机制
The mechanism of action of DOM is believed to involve the activation of the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that is primarily located in the prefrontal cortex and other regions of the brain. Activation of this receptor leads to a cascade of intracellular signaling events that ultimately result in the hallucinogenic effects of the drug.
Biochemical and Physiological Effects:
DOM produces a wide range of biochemical and physiological effects, including changes in heart rate, blood pressure, body temperature, and respiration. It also produces alterations in perception, mood, thought, and consciousness. These effects are believed to be mediated by the drug's interaction with the serotonin 5-HT2A receptor and other receptors in the brain.
实验室实验的优点和局限性
DOM has several advantages for use in scientific research, including its potency and long duration of action, which allow for the study of the long-term effects of hallucinogens on the brain. However, the drug also has several limitations, including its potential for abuse and the difficulty in obtaining it for research purposes.
未来方向
There are several future directions for research on DOM and other hallucinogens, including the development of new drugs that target specific receptors in the brain, the study of the long-term effects of these drugs on neural circuits and behavior, and the use of these drugs in the treatment of psychiatric disorders such as depression and anxiety.
合成方法
The synthesis of DOM involves several steps, starting with the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxyphenyl-2-nitropropene. This compound is then reduced to 2,5-dimethoxyphenyl-2-amino-propane using a reducing agent such as lithium aluminum hydride. The final step involves the reaction of 2,5-dimethoxyphenyl-2-amino-propane with 4-methylphenylacetyl chloride to form DOM.
科学研究应用
DOM has been used in scientific research to study the mechanism of action of hallucinogens and their effects on the brain. It has been found to be a potent agonist of the serotonin 5-HT2A receptor, which is believed to play a key role in the hallucinogenic effects of drugs such as LSD and psilocybin. DOM has also been used to study the effects of hallucinogens on neural circuits and the role of the prefrontal cortex in mediating the subjective effects of these drugs.
属性
产品名称 |
N-(2,5-dimethoxyphenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
|---|---|
分子式 |
C20H22N2O4 |
分子量 |
354.4 g/mol |
IUPAC 名称 |
N-(2,5-dimethoxyphenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H22N2O4/c1-13-4-6-15(7-5-13)22-12-14(10-19(22)23)20(24)21-17-11-16(25-2)8-9-18(17)26-3/h4-9,11,14H,10,12H2,1-3H3,(H,21,24) |
InChI 键 |
DCFWJKGZFMNZMW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=C(C=CC(=C3)OC)OC |
规范 SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=C(C=CC(=C3)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-3-(4-oxo-3(4H)-quinazolinyl)propanamide](/img/structure/B277587.png)
![3-(4-oxoquinazolin-3(4H)-yl)-N-[3-(phenylcarbonyl)phenyl]propanamide](/img/structure/B277589.png)
![2-(4-oxoquinazolin-3(4H)-yl)-N-[3-(phenylcarbonyl)phenyl]acetamide](/img/structure/B277591.png)


![5-Amino-7-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile](/img/structure/B277598.png)
![5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277602.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277603.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277604.png)
![3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B277605.png)
![3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B277606.png)
![5-bromo-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B277608.png)
![3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B277611.png)
![1-butyl-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277615.png)